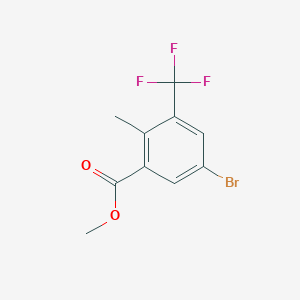
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, featuring bromine, methyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Methyl 2-methyl-3-(trifluoromethyl)benzoate
Starting Material: Methyl 2-methyl-3-(trifluoromethyl)benzoate.
Reagent: Bromine (Br2).
Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Mechanism: Electrophilic aromatic substitution where bromine acts as the electrophile.
-
Industrial Production Methods
Scale-Up: The process can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance safety.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Reagents: Sodium azide (NaN3), potassium thiolate (RSK).
-
Reduction Reactions
Hydrogenation: The ester group can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Conditions: Typically carried out under mild pressure and temperature conditions.
-
Oxidation Reactions
Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Conditions: The reaction is performed in an aqueous medium under reflux conditions.
Major Products
From Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
From Reduction: Alcohol derivatives.
From Oxidation: Carboxylic acids.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems due to its unique substituents which can interact with biological molecules.
Medicine
Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Materials Science: Incorporated into polymers to modify their properties, such as increasing thermal stability or chemical resistance.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the binding affinity to various targets. The ester group can undergo hydrolysis, releasing the active acid form which can interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Methyl 5-chloro-2-methyl-3-(trifluoromethyl)benzoate: Chlorine instead of bromine, which affects the compound’s reactivity and biological activity.
Uniqueness
Substitution Pattern: The specific positions of the bromine, methyl, and trifluoromethyl groups confer unique chemical properties.
Reactivity: The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, making it more reactive in certain types of chemical reactions.
This detailed overview provides a comprehensive understanding of Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate, highlighting its preparation, chemical behavior, applications, and how it compares to similar compounds
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-5-7(9(15)16-2)3-6(11)4-8(5)10(12,13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSCGGKJDWBLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














